molecular formula C12H18O B8422384 1,3-Dimethyl-4-adamantanone

1,3-Dimethyl-4-adamantanone

Cat. No. B8422384
M. Wt: 178.27 g/mol
InChI Key: FAQCWWQDIFCGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06429314B1

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(C)=O)(C)=[O:2].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][C:16]([CH3:19])([CH2:18][C:12]([C:22](=O)C)([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8]>>[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][CH:16]([CH2:18][C:12]([CH3:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:13][C:12]([OH:2])([CH2:18][C:16]([CH3:19])([CH2:15]3)[CH2:17]1)[CH2:11]2)(=[O:9])[CH3:8].[CH3:21][C:14]12[CH2:15][C:16]3([OH:2])[CH2:17][CH:10]([CH2:11][C:12]([CH3:22])([CH2:18]3)[CH2:13]1)[CH2:20]2.[CH3:21][C:14]12[CH2:20][CH:10]3[CH2:17][CH:16]([CH2:18][C:12]([CH3:11])([C:7]3=[O:9])[CH2:13]1)[CH2:15]2

Inputs

Step One
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(C)=O)(C)=[O:2].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][C:16]([CH3:19])([CH2:18][C:12]([C:22](=O)C)([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8]>>[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][CH:16]([CH2:18][C:12]([CH3:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:13][C:12]([OH:2])([CH2:18][C:16]([CH3:19])([CH2:15]3)[CH2:17]1)[CH2:11]2)(=[O:9])[CH3:8].[CH3:21][C:14]12[CH2:15][C:16]3([OH:2])[CH2:17][CH:10]([CH2:11][C:12]([CH3:22])([CH2:18]3)[CH2:13]1)[CH2:20]2.[CH3:21][C:14]12[CH2:20][CH:10]3[CH2:17][CH:16]([CH2:18][C:12]([CH3:11])([C:7]3=[O:9])[CH2:13]1)[CH2:15]2

Inputs

Step One
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(C)=O)(C)=[O:2].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][C:16]([CH3:19])([CH2:18][C:12]([C:22](=O)C)([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8]>>[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:15][CH:16]([CH2:18][C:12]([CH3:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(=[O:9])[CH3:8].[C:7]([C:10]12[CH2:20][C:14]3([CH3:21])[CH2:13][C:12]([OH:2])([CH2:18][C:16]([CH3:19])([CH2:15]3)[CH2:17]1)[CH2:11]2)(=[O:9])[CH3:8].[CH3:21][C:14]12[CH2:15][C:16]3([OH:2])[CH2:17][CH:10]([CH2:11][C:12]([CH3:22])([CH2:18]3)[CH2:13]1)[CH2:20]2.[CH3:21][C:14]12[CH2:20][CH:10]3[CH2:17][CH:16]([CH2:18][C:12]([CH3:11])([C:7]3=[O:9])[CH2:13]1)[CH2:15]2

Inputs

Step One
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.